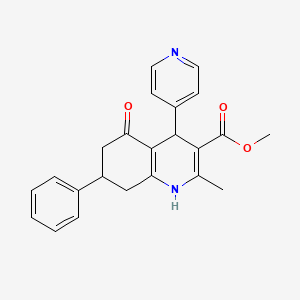![molecular formula C21H18ClNO3 B5152576 3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide](/img/structure/B5152576.png)
3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide, also known as CB-1 antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide antagonist works by blocking the activity of the cannabinoid receptor type 1 (3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide receptor), which is primarily found in the brain and central nervous system. 3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide receptor activation is known to stimulate appetite, increase food intake, and promote the storage of energy as fat. By blocking the 3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide receptor, 3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide antagonist reduces appetite and food intake, leading to weight loss and improved glucose metabolism.
Biochemical and Physiological Effects:
3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide antagonist has been found to have several biochemical and physiological effects, including reduced food intake, weight loss, improved glucose metabolism, and reduced drug-seeking behavior. Additionally, 3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide antagonist has been shown to have anti-inflammatory and neuroprotective effects, suggesting its potential use in treating neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide antagonist has several advantages for lab experiments, including its high potency and specificity for the 3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide receptor, as well as its ability to cross the blood-brain barrier. However, 3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide antagonist also has limitations, including its potential for off-target effects and toxicity at high doses.
Future Directions
There are several future directions for research on 3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide antagonist, including its potential use in treating neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and duration of treatment for 3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide antagonist in different medical conditions. Finally, the development of more selective 3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide antagonists may lead to improved therapeutic outcomes with fewer side effects.
Conclusion:
In conclusion, 3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide antagonist is a promising chemical compound that has potential therapeutic applications in various medical conditions, including obesity, diabetes, and addiction. Its mechanism of action involves blocking the 3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide receptor, leading to reduced appetite, weight loss, and improved glucose metabolism. While 3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide antagonist has several advantages for lab experiments, further research is needed to determine its optimal use in different medical conditions and to develop more selective 3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide antagonists.
Synthesis Methods
The synthesis of 3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide antagonist involves the reaction of 2-chlorobenzyl chloride with 4-methoxyaniline to form 3-(2-chlorobenzylamino)-N-(4-methoxyphenyl)propanamide, which is then reacted with benzoyl chloride to produce the final product, 3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide.
Scientific Research Applications
3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide antagonist has been extensively studied for its potential therapeutic applications in various medical conditions, including obesity, diabetes, and addiction. Research has shown that 3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide antagonist can reduce food intake, body weight, and improve glucose metabolism in obese and diabetic individuals. Additionally, 3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide antagonist has been found to reduce drug-seeking behavior in addiction models, suggesting its potential use in treating substance abuse disorders.
properties
IUPAC Name |
3-[(2-chlorophenyl)methoxy]-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3/c1-25-18-11-9-17(10-12-18)23-21(24)15-6-4-7-19(13-15)26-14-16-5-2-3-8-20(16)22/h2-13H,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDPIBPJIZFTAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2,5-dichlorophenoxy)propyl]morpholine](/img/structure/B5152493.png)
![7-benzoyl-3-phenyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5152498.png)
![3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5152524.png)
![N,N-dibenzyl-1-(2-chlorophenyl)-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methanamine](/img/structure/B5152529.png)
![methyl [2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetate hydrochloride](/img/structure/B5152549.png)
![ethyl 1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-piperidinecarboxylate](/img/structure/B5152569.png)
![ethyl (2-bromo-4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5152570.png)
![1-benzyl-N-[2-(3-chlorophenyl)ethyl]-4-piperidinamine](/img/structure/B5152584.png)

![5-{4-[3-(2,6-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152594.png)
![(2,4-difluorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5152602.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}cyclooctanamine](/img/structure/B5152604.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5152606.png)
